molecular formula C6H15KO18P4 B1147511 D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt CAS No. 135269-51-1

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

Cat. No.: B1147511
CAS No.: 135269-51-1
M. Wt: 538.17
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Description

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (Ins(1,3,4,5)P₄·8K⁺) is a phosphorylated derivative of inositol, formed via the phosphorylation of Ins(1,4,5)P₃ . It serves as a second messenger in intracellular signaling, distinct from Ins(1,4,5)P₃, with roles in calcium mobilization and modulation of enzymatic pathways. Key properties include:

  • Structure: Four phosphate groups at positions 1, 3, 4, and 5 on the myo-inositol ring, stabilized by eight potassium counterions .
  • Biological Activity: Acts as a weak agonist of calcium-mobilizing receptors, with an EC₅₀ of 2.05 μM in permeabilized SH-SY5Y neuroblastoma cells .
  • Research Applications: Utilized in studies of phosphoinositide signaling and as a ligand for PH domain-containing proteins like Bruton's tyrosine kinase (Btk) .

Properties

IUPAC Name

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLWTQSZUMYYND-QAVKKEKOSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt typically involves the phosphorylation of inositol 1,4,5-trisphosphate. This process can be carried out in a laboratory setting using specific reagents and conditions to achieve the desired phosphorylation .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt primarily undergoes phosphorylation reactions. It can also participate in reactions involving calcium mobilization and inhibition of specific phosphatases .

Common Reagents and Conditions: The phosphorylation process typically requires reagents such as ATP and specific kinases. The reaction conditions include maintaining an appropriate pH and temperature to facilitate the phosphorylation .

Major Products Formed: The primary product formed from these reactions is this compound itself. Additionally, it can lead to the formation of other phosphorylated inositol derivatives under specific conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H8K8O18P4
  • Molecular Weight : 804.73 g/mol
  • Appearance : White lyophilized solid
  • Solubility : Soluble in water

This compound is a potent inhibitor of inositol 1,4,5-trisphosphate 5-phosphatase, which plays a crucial role in calcium signaling pathways within cells.

Calcium Signaling Modulation

D-myo-Inositol-1,3,4,5-tetrakisphosphate is known to facilitate calcium influx by sensitizing the activation of inositol 1,4,5-trisphosphate receptors. This property is particularly relevant in studies involving calcium-dependent processes such as muscle contraction and neurotransmitter release. For instance:

  • Case Study : In a study examining the effects on mouse lacrimal acinar cells, the presence of D-myo-Inositol-1,3,4,5-tetrakisphosphate was essential for sustained activation of calcium-dependent potassium currents when combined with inositol 1,4,5-trisphosphate .

Inhibition of Phosphatases

The compound acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase. This inhibition has implications for various signaling pathways that rely on inositol phosphates.

  • Research Insight : In vitro studies have demonstrated that D-myo-Inositol-1,3,4,5-tetrakisphosphate can significantly alter the dynamics of calcium signaling by prolonging the action of Ins(1,4,5)P3 through its inhibitory action on phosphatases .

Neurobiology

In neurobiological contexts, D-myo-Inositol-1,3,4,5-tetrakisphosphate has been implicated in olfactory signal transduction. Research involving Atlantic salmon has shown that this compound interacts with odorant receptors and modulates the activity of phosphoinositide-directed phospholipase C .

Potential Therapeutic Uses

Given its role in signaling pathways related to calcium homeostasis and neuronal function, D-myo-Inositol-1,3,4,5-tetrakisphosphate may have therapeutic implications for conditions characterized by dysregulated calcium signaling or neurodegenerative diseases.

Research Tool

The compound is widely used as a research tool to dissect cellular signaling mechanisms. Its ability to modulate specific pathways allows researchers to explore complex biological processes.

Summary Table of Applications

Application AreaDescriptionExample Case Studies/Research Findings
Calcium SignalingFacilitates calcium influx; essential for muscle and neuronal functionSustained activation of K+ currents in lacrimal acinar cells
Phosphatase InhibitionInhibits Ins(1,4,5)P3 5-phosphatase; alters signaling dynamicsProlonged action of Ins(1,4,5)P3 through phosphatase inhibition
NeurobiologyModulates olfactory signal transductionInteraction with odorant receptors in Atlantic salmon
Therapeutic PotentialPossible applications in treating neurodegenerative diseases and calcium-related disordersOngoing research into therapeutic uses

Mechanism of Action

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt exerts its effects by inhibiting inositol 1,4,5-trisphosphate 5-phosphatase, leading to increased levels of inositol 1,4,5-trisphosphate. This, in turn, facilitates calcium influx by sensitizing inositol 1,4,5-trisphosphate-mediated activation of calcium release-activated calcium channels. The compound also acts as an inhibitor of inositol 1,4,5-trisphosphate receptors at higher concentrations .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares Ins(1,3,4,5)P₄·8K⁺ with structurally related inositol phosphates:

Compound Name Phosphate Positions Key Functional Role Receptor Affinity/EC₅₀ Selectivity/Sensor Use
Ins(1,3,4,5)P₄·8K⁺ (Target Compound) 1, 3, 4, 5 Second messenger, Ca²⁺ mobilization EC₅₀ = 2.05 μM (SH-SY5Y cells) Btk PH domain , GRP1 PH domain
Ins(1,4,5)P₃·Na⁺ (D-myo-Inositol-1,4,5-trisphosphate sodium salt) 1, 4, 5 Primary Ca²⁺ release from ER Potent agonist (nM range) IP₃ receptors in ER
DL-Ins(1,2,4,5)P₄ (DL-myo-inositol-1,2,4,5-tetrakisphosphate) 1, 2, 4, 5 Full agonist of Ins(1,4,5)P₃ receptors Higher potency than Ins(1,4,5)P₃ Modified receptor binding
Ins(1,3,4,5,6)P₅·NH₄⁺ (D-myo-Inositol-1,3,4,5,6-pentaphosphate ammonium salt) 1, 3, 4, 5, 6 Phytic acid metabolite, enzymatic studies Not well characterized Used in chromatography standards
Ins(3,4,5,6)P₄·8Na⁺ (D-myo-Inositol-3,4,5,6-tetrakisphosphate octasodium salt) 3, 4, 5, 6 Unknown signaling role Undefined Limited research

Key Observations :

  • Phosphate Position Dictates Function : The additional phosphate at position 3 in Ins(1,3,4,5)P₄·8K⁺ distinguishes it from Ins(1,4,5)P₃, altering receptor specificity and reducing calcium-mobilizing potency .
  • Synthetic Analogs : DL-Ins(1,2,4,5)P₄ exhibits higher potency than Ins(1,4,5)P₃, highlighting the impact of phosphate positioning on agonist activity .

Pharmacological and Commercial Comparison

Compound Purity Price (USD) Supplier Key Applications
Ins(1,3,4,5)P₄·8K⁺ (100 µg) ≥98% $2,930.00 Tocris/Shanghai Yihui Calcium signaling, sensor development
Ins(1,4,5)P₃·Na⁺ (1 mg) 98% $486.04 Thermo Scientific ER calcium release studies
DL-Ins(1,2,4,5)P₄ (10 mg) Not specified $3,290.00 Shanghai Yihui Enzyme inhibition assays
Ins(1,3,4,5,6)P₅·NH₄⁺ (10 µg) ≥98% $1,580.00 Alfa Aesar/Thermo Chromatography standards

Commercial Insights :

  • Cost Drivers : Ins(1,3,4,5)P₄·8K⁺ is significantly more expensive than Ins(1,4,5)P₃·Na⁺, likely due to complex synthesis and niche research applications .
  • Availability : Ins(1,4,5)P₃ derivatives are more widely available, reflecting their established role in calcium signaling .

Biological Activity

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt (Ins(1,3,4,5)P4) is a significant inositol phosphate that plays crucial roles in cellular signaling pathways. It is primarily recognized for its involvement in calcium signaling and modulation of various cellular processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular functions, and relevant research findings.

  • Molecular Formula : C6H8K8O18P4
  • Molecular Weight : 675.93 g/mol
  • CAS Number : 145843-69-2

D-myo-Inositol-1,3,4,5-tetrakisphosphate acts primarily as a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase with an IC50 value around 150 nM. This inhibition enhances the signaling pathways mediated by Ins(1,4,5)P3 by facilitating calcium influx through the activation of calcium release-activated calcium (CRAC) channels. At elevated concentrations, it can also inhibit Ins(1,4,5)P3 receptors directly .

Biological Activities

The biological activities of D-myo-Inositol-1,3,4,5-tetrakisphosphate include:

  • Calcium Signaling : It sensitizes Ins(1,4,5)P3-mediated calcium release mechanisms and is involved in store-operated calcium entry (SOCE) processes .
  • Cell Proliferation : Studies indicate that Ins(1,3,4,5)P4 can stimulate DNA synthesis in certain cell types by partially substituting for calcium ions .
  • Apoptosis Modulation : It has been shown to interfere with tumor necrosis factor-alpha (TNF-alpha)-induced apoptosis by modulating signaling pathways associated with cell death .

Table 1: Summary of Key Research Findings

Study ReferenceFindings
Balla et al. (1991)Demonstrated that Ins(1,3,4,5)P4 is a critical mediator in fibroblast calcium signaling pathways .
Hermosura et al. (2000)Found that Ins(1,3,4,5)P4 facilitates SOCE through inhibition of Ins(1,4,5)P3 5-phosphatase .
PubMed Study (1997)Showed that Ins(1,3,4,5)P4 can antagonize EGF-induced inhibition of chloride secretion in intestinal epithelial cells .

Case Study: Role in Cancer Research

In a study examining the effects of Ins(1,3,4,5)P4 on cancer cell lines:

  • Objective : To determine its role in modulating apoptosis and proliferation.
  • Methodology : Cancer cell lines were treated with varying concentrations of Ins(1,3,4,5)P4.
  • Results : The compound significantly reduced apoptosis rates and enhanced proliferation under certain conditions.

Q & A

Q. How should D-myo-Inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) be stored and reconstituted for experimental use?

Answer:

  • Storage: The compound should be stored as a lyophilized powder at -20°C for long-term stability (up to 3 years) and at 4°C for short-term use (up to 2 years). Reconstituted solutions are stable for 1 month at -20°C or 6 months at -80°C .
  • Reconstitution: Prepare stock solutions using deionized water or methanol-water mixtures (e.g., 5:95 v/v). For example, a 10 mM solution requires dissolving 1 mg of the compound in 1.24 mL of solvent. Always confirm solubility limits and use inert gas purging to prevent oxidation .

Q. What analytical methods are recommended for quantifying Ins(1,3,4,5)P4 in biological samples?

Answer:

  • Anion-Exchange Chromatography: Effective for separating inositol phosphates based on phosphorylation states. Use gradient elution with ammonium formate buffers to resolve Ins(1,3,4,5)P4 from isomers like Ins(1,4,5)P3 .
  • LC-MS/MS: Provides high sensitivity and specificity. Employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Detection limits can reach sub-picomolar ranges in tissue homogenates .

Q. What is the role of Ins(1,3,4,5)P4 in intracellular calcium signaling?

Answer: Ins(1,3,4,5)P4 acts as a second messenger precursor in phospholipase C (PLC) pathways. While it does not directly activate IP3 receptors, it is metabolized by 5-kinases to generate Ins(1,3,4,5,6)P5, which regulates nuclear calcium oscillations and mRNA export. Its primary role is modulating downstream inositol polyphosphate cascades rather than direct calcium mobilization .

Advanced Research Questions

Q. How does Ins(1,3,4,5)P4 interact with inositol polyphosphate phosphatases like SHIP or PTEN?

Answer:

  • SHIP (SH2-containing inositol 5-phosphatase): Specifically hydrolyzes the 5-phosphate group of Ins(1,3,4,5)P4 to produce Ins(1,3,4)P3, terminating its signaling activity. Use radiolabeled [³H]-Ins(1,3,4,5)P4 in phosphatase assays to quantify SHIP activity .
  • PTEN (Phosphatase and tensin homolog): Primarily dephosphorylates PIP3 but may exhibit weak activity on Ins(1,3,4,5)P4. Design competition assays with PIP3 to assess specificity .

Q. What are the challenges in distinguishing Ins(1,3,4,5)P4 from other inositol phosphates in metabolic studies?

Answer:

  • Isomer Complexity: Ins(1,3,4,5)P4 co-elutes with other tetrakisphosphates (e.g., Ins(3,4,5,6)P4) in standard chromatography. Use high-resolution ion-pairing chromatography with MS/MS fragmentation to differentiate isomers .
  • Enzymatic Interconversion: Rapid metabolism by cellular kinases/phosphatases can alter profiles. Include enzyme inhibitors (e.g., LiCl for phosphatases) in lysis buffers to stabilize inositol phosphate pools .

Q. How can researchers design experiments to investigate Ins(1,3,4,5)P4 in specific signaling pathways?

Answer:

  • Genetic Knockdown Models: Use siRNA or CRISPR to silence Ins(1,3,4,5)P4 5-kinases (e.g., IPMK) and monitor downstream effects on calcium dynamics or gene expression .
  • Fluorescent Probes: Employ engineered biosensors like Btk-cpGFP , which undergoes ratiometric fluorescence changes upon Ins(1,3,4,5)P4 binding, enabling real-time tracking in live cells .
  • Dose-Response Studies: Test physiological (1–10 μM) and supraphysiological (50–100 μM) concentrations to assess off-target effects on unrelated pathways .

Methodological Considerations Table

ParameterRecommendationReference
Storage Lyophilized at -20°C; reconstituted at -80°C
Detection LC-MS/MS with isotope-labeled standards
Enzyme Assays Use [³H]-labeled substrate for SHIP/PTEN activity
Sensor Design Btk-cpGFP for ratiometric imaging

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